molecular formula C9H12O6S3 B2360680 1,2,4-Tris(methylsulfonyl)benzene CAS No. 1434128-54-7

1,2,4-Tris(methylsulfonyl)benzene

Cat. No.: B2360680
CAS No.: 1434128-54-7
M. Wt: 312.37
InChI Key: IHTNOEYDMIRNJU-UHFFFAOYSA-N
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Description

1,2,4-Tris(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O6S3. It is characterized by the presence of three methylsulfonyl groups attached to a benzene ring at the 1, 2, and 4 positions.

Properties

IUPAC Name

1,2,4-tris(methylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6S3/c1-16(10,11)7-4-5-8(17(2,12)13)9(6-7)18(3,14)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTNOEYDMIRNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2,4-Tris(methylsulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method includes the reaction of benzene with methylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of methylsulfonyl groups at the desired positions on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1,2,4-Tris(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfide derivatives.

    Substitution: The methylsulfonyl groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives .

Scientific Research Applications

1,2,4-Tris(methylsulfonyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Tris(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The methylsulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity .

In biological systems, the compound may exert its effects through the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2,4-Tris(methylsulfonyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1,2,4-Tris(methylsulfonyl)benzene (C₉H₁₂O₆S₃) is a trisubstituted aromatic compound notable for its three methylsulfonyl groups attached to a benzene ring. This unique structure not only enhances its chemical reactivity but also suggests significant potential for various biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound by reviewing existing research findings, case studies, and synthesis methods.

Molecular Structure

  • Molecular Formula : C₉H₁₂O₆S₃
  • Molecular Weight : Approximately 292.38 g/mol
  • Structure : The compound features three methylsulfonyl groups at the 1, 2, and 4 positions on the benzene ring.

Synthesis Methods

Various synthesis methods have been reported for producing this compound:

  • Nucleophilic Substitution Reactions : The electron-withdrawing nature of the methylsulfonyl groups facilitates nucleophilic substitutions.
  • Electrophilic Aromatic Substitution : This method allows for further functionalization of the benzene ring, leading to diverse derivatives.

Table: Comparison of Related Compounds

Compound NameStructure TypeNotable Properties
1,3-Bis(methylsulfonyl)benzeneDisubstituted benzeneAntimicrobial activity
1-Iodo-3,5-bis(methylsulfonyl)benzeneIodinated derivativeEnhanced reactivity
1,3,5-Tris(fluorosulfonyl)benzeneTrisubstituted benzeneStrong electrophilic character
1-Methylsulfonyl-2-nitrobenzeneNitro-substituted benzenePotential use in dye synthesis

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary findings suggest that this compound may also possess anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves apoptosis induction and cell cycle arrest in cancer cells.

Interaction with Biological Macromolecules

Interaction studies involving this compound focus on its reactivity with proteins and nucleic acids. These interactions may influence cellular pathways and contribute to its biological effects. Further detailed studies are necessary to elucidate these interactions fully.

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Study : In a study evaluating its effects on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Absorption and Distribution

The pharmacokinetic profile of this compound remains largely unexplored; however, it is hypothesized to exhibit moderate absorption due to its lipophilic nature.

Mode of Action

The compound's biological activity is likely mediated through:

  • Oxidative Addition : Engaging with target biomolecules.
  • Transmetalation : Facilitating carbon–carbon bond formation in biochemical pathways.

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